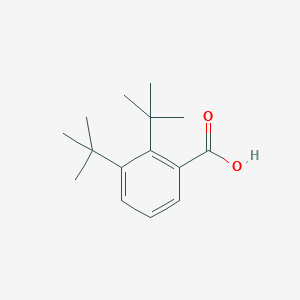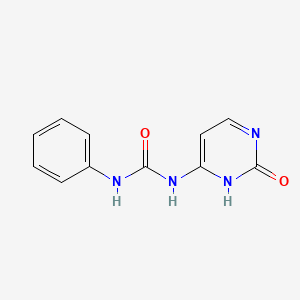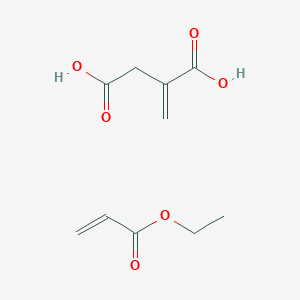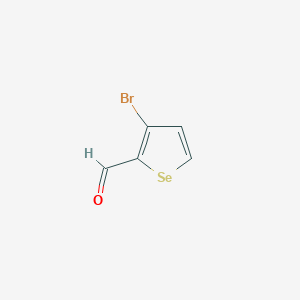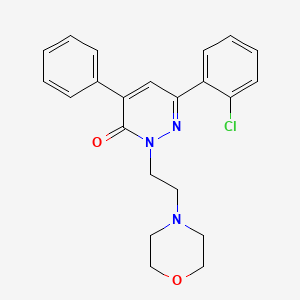
6-(o-Chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(o-Chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure suggests that it may exhibit interesting chemical and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(o-Chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Substitution Reactions: Introduction of the o-chlorophenyl and phenyl groups can be done through nucleophilic substitution reactions.
Morpholinoethyl Group Addition: This step may involve the reaction of the intermediate compound with morpholine under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or morpholinoethyl groups.
Reduction: Reduction reactions could target the pyridazinone ring or the chlorophenyl group.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the aromatic rings.
Aplicaciones Científicas De Investigación
6-(o-Chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 6-(o-Chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-3(2H)-pyridazinone: A simpler analog with potential biological activity.
6-(o-Chlorophenyl)-4-phenyl-3(2H)-pyridazinone: Lacks the morpholinoethyl group.
2-(2-Morpholinoethyl)-4-phenyl-3(2H)-pyridazinone: Lacks the o-chlorophenyl group.
Uniqueness
The presence of the o-chlorophenyl, morpholinoethyl, and phenyl groups in 6-(o-Chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone makes it unique compared to its analogs. These groups may confer distinct chemical reactivity and biological activity, making it a compound of interest for further study.
Propiedades
Número CAS |
23348-35-8 |
|---|---|
Fórmula molecular |
C22H22ClN3O2 |
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
6-(2-chlorophenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C22H22ClN3O2/c23-20-9-5-4-8-18(20)21-16-19(17-6-2-1-3-7-17)22(27)26(24-21)11-10-25-12-14-28-15-13-25/h1-9,16H,10-15H2 |
Clave InChI |
ISXURZYQRQSWCX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)

